3-Cyanocoumarin

Descripción general

Descripción

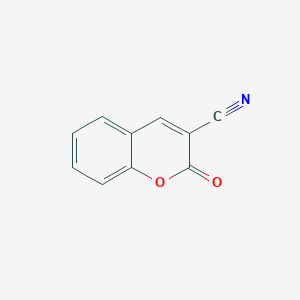

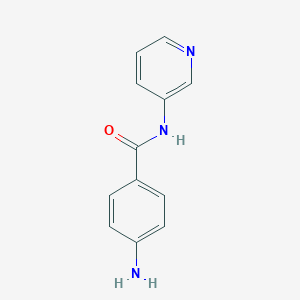

3-Cyanocoumarin, also known as 3-Coumarin-4-carboxylic acid, is an organic compound belonging to the coumarin family. It is a colorless solid with a sweet, grassy odor. This compound is used as a precursor for the synthesis of various pharmaceuticals and other compounds, and has a wide range of applications in scientific research.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

3-Cyanocoumarins can be synthesized through various chemical reactions, including the conversion of coumarins by opening and recyclization of the lactone ring with cyanoacetylhydrazine and its derivatives. This process leads to further conversions by Michael reaction types, suggesting a versatile role in chemical synthesis (Nemeryuk et al., 2003). Another method involves phase transfer catalysis from 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with malanonitrile, indicating its importance in the preparation of methine dyes and modified penicillins among other compounds (Seema et al., 2005).

Antimicrobial Activities

3-Cyanocoumarin and its derivatives have demonstrated specific antimicrobial activity against most gram-positive organisms and yeast, with lower activity against most gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that these compounds are largely active against E. coli, S. aureus, and C. albicans, highlighting their potential as antimicrobial agents (Zaha & Hazem, 2002).

Antibacterial Properties

A study synthesized a series of 3-carboxycoumarins and 3-Cyanocoumarins containing the coumarin ring structure, aiming to investigate their potential as anti-microbial agents. The synthesized compounds were elucidated by various spectroscopic methods, underscoring the ongoing search for new therapeutic options based on coumarin derivatives (Pandey et al., 2020).

Photophysical Properties

The photophysical and (photo)electrochemical properties of coumarin dyes, including those modified with a cyano group at the 3-position, have been studied for their potential applications in dye-sensitized solar cells. These studies show that 3-cyanocoumarins can contribute to efficient photon-to-electron conversion properties, comparable to well-known red dyes, indicating their utility in renewable energy technologies (Wang et al., 2005).

Mecanismo De Acción

Target of Action

3-Cyanocoumarin is a derivative of coumarin, a class of compounds that have significant importance in biological and medical sciences . .

Mode of Action

It’s known that the presence of the cyanide group in 3-cyano coumarins is suitable for inserting units of biological importance like triazole, thiadiazole, and thiadiazoles into the coumarin core to increase their biological activities .

Biochemical Pathways

It’s known that 3-cyanocoumarins are commonly used as precursor materials for the development of other medicinally important coumarin derivatives .

Pharmacokinetics

The compound’s molecular weight is 17115 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

It’s known that the compound can be used to increase the biological activities of coumarin derivatives .

Action Environment

It’s known that the compound’s melting point is 184-188 °c , which may influence its stability under different environmental conditions.

Direcciones Futuras

The synthesis of 3-Cyanocoumarin and its derivatives has become an interesting area of research over the last many years due to their wide range of biological activities . Future research may focus on the development of new synthetic methodologies to form different types of functional groups present in this compound derivatives .

Análisis Bioquímico

Biochemical Properties

3-Cyanocoumarin interacts with various enzymes, proteins, and other biomolecules, enhancing their biological activities . The cyanide group in this compound plays a crucial role in these interactions, making it a suitable precursor material for the development of medicinally important coumarin derivatives .

Molecular Mechanism

The presence of the cyanide group in this compound is known to be suitable for inserting units of biological importance into the coumarin core, thereby increasing their biological activities

Propiedades

IUPAC Name |

2-oxochromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5NO2/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKJALQPLNMEDAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164728 | |

| Record name | 2H-1-Benzopyran-3-carbonitrile, 2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15119-34-3 | |

| Record name | 3-Cyanocoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15119-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-3-carbonitrile, 2-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015119343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-3-carbonitrile, 2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-2H-chromene-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What are the common synthetic routes to 3-cyanocoumarins?

A1: Several methods exist for synthesizing 3-cyanocoumarins. A widely employed approach is the Knoevenagel condensation of salicylaldehydes with malononitrile. [, , ] This reaction can be performed using various catalysts, including ZrCl4 in ionic liquids [], iodine under thermal or microwave conditions [, ], and even under phase-transfer catalysis. [, ] Additionally, 3-cyanocoumarins can be synthesized from 3-ethoxycarbonyl or 3-acetylcoumarins through a reaction with cyanoacetylhydrazide derivatives involving pyrone ring opening and recyclization. []

Q2: Can you elaborate on the reactivity of 3-cyanocoumarin in the context of Diels-Alder reactions?

A2: this compound, along with its hydroxy- and mesyl-substituted derivatives, can participate as dienophiles in Diels-Alder cycloadditions with methyl-1,3-butadienes. [] High pressure (11 kbar) is often employed to facilitate these reactions, leading to the formation of 6a-cyano-tetrahydro-6H-benzo[c]chromen-6-ones in moderate to excellent yields. [] This methodology provides a route to valuable synthetic intermediates, including precursors to cannabinoids like Δ6-cis-cannabidiol (Δ6-cis-CBD). []

Q3: How can 3-cyanocoumarins be used to synthesize chromeno[3,4-c]pyridine derivatives?

A3: A copper(II) chloride catalyzed tandem reaction has been reported for the synthesis of chromeno[3,4-c]pyridine derivatives. [] This method uses Blaise reaction intermediates and 3-cyanocoumarins, proceeding through a sequence of Michael addition, intramolecular cyclization, and oxidative aromatization. [] The reaction exhibits good functional group tolerance and provides moderate to good yields. []

Q4: Does the presence of a substituent at the 4-position of this compound affect its reactivity?

A4: Yes, the presence of a substituent at the 4-position of this compound can significantly impact its reactivity. For example, while diazomethane readily alkylates this compound to yield 4-methyl-3-cyanocoumarin, the reaction with 3-acetylcoumarin is less efficient due to the steric hindrance posed by the acetyl group. [] Furthermore, 3-acetyl-5,7-dimethylcoumarin, bearing additional substituents, reacts with diazomethane to form a pyrazoline derivative instead of undergoing direct C-alkylation. []

Q5: Can this compound be transformed into other coumarin derivatives?

A5: Yes, 3-cyanocoumarins can be converted to 3-formylcoumarins by reduction using Raney nickel in formic acid. [] This method offers a facile and high-yielding route to 3-formylcoumarins, which are valuable intermediates for further synthetic transformations. []

Q6: What is known about the biological activity of this compound derivatives?

A6: this compound derivatives have demonstrated antimicrobial activity, particularly against Gram-positive bacteria and yeast. [] Notably, 3-cyanonaphthol[1,2-(e)]pyran-2-one and this compound exhibited significant activity against Escherichia coli, Staphylococcus aureus, and Candida albicans. [] Furthermore, some 3-cyanocoumarins are being investigated as potential anticancer agents due to their ability to inhibit Axl tyrosine kinase. []

Q7: How does the structure of a this compound derivative relate to its activity as an Axl tyrosine kinase inhibitor?

A7: Studies have shown that specific structural features are crucial for the inhibitory activity of this compound derivatives against Axl tyrosine kinase. [] For instance, targeting the Ig1 domain of Axl, particularly the major binding pocket around Glu59 and the hydrophobic Ig1-Lg1 interface, appears promising for developing selective Axl inhibitors. [] Triazolopyridazine and this compound compounds targeting these regions have shown activity in human Axl reporter lines, highlighting their potential as anticancer therapeutics. []

Q8: What analytical techniques are commonly used to characterize this compound and its derivatives?

A8: Common techniques include nuclear magnetic resonance (NMR) spectroscopy (1H NMR and 13C NMR) and infrared (IR) spectroscopy. [, , ] These techniques provide information on the structure and purity of the synthesized compounds.

Q9: How is computational chemistry used in research related to this compound?

A9: Computational methods, such as virtual screening and molecular docking, are being used to identify novel this compound derivatives with potential biological activity, specifically as Axl tyrosine kinase inhibitors. [] These approaches help predict the binding affinity and interactions of these compounds with their target proteins, guiding the design of more potent and selective inhibitors. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2-Chlorophenoxy)ethyl]hydrazine](/img/structure/B80949.png)

![Triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane](/img/structure/B80958.png)

![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B80962.png)